molecular formula C29H37NO3 B1675395 Lilopristone CAS No. 97747-88-1

Lilopristone

カタログ番号: B1675395
CAS番号: 97747-88-1
分子量: 447.6 g/mol
InChIキー: RCOWGILQXUPXEW-FUSOFXSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

リロプリストンは、ステロイド前駆体を含む一連の化学反応によって合成されます。合成経路は、通常、必要な官能基を導入するためにステロイド核の修飾を含みます。 反応条件には、通常、目的の変換を達成するために特定の試薬と触媒の使用が含まれます 。リロプリストンの工業的生産方法は広く文書化されていませんが、おそらくラボでの合成手順をスケールアップして化合物を大量に生産していると考えられます。

化学反応の分析

リロプリストンは、次のようなさまざまなタイプの化学反応を起こします。

    還元: この反応は、酸素原子の除去または水素原子の添加を含み、還元された誘導体の形成につながります。

    置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることを含みます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

リロプリストンは、次のものを含むいくつかの科学研究に応用されています。

科学的研究の応用

Pregnancy Termination

Lilopristone has been extensively studied for its efficacy in inducing abortion. Research indicates that it can effectively terminate early and mid-pregnancy by causing decidual collapse and expulsion of fetuses. In studies involving bonnet monkeys, administration during the mid-luteal phase resulted in menstruation within 2-4 days and provided 100% protection against pregnancy when given around the time of implantation .

Case Study Data:

  • Study Population: Bonnet monkeys
  • Dosage: 25 mg/day subcutaneously
  • Results: Induced menstruation and abortion in a significant percentage of treated animals.
Treatment TimingResultPercentage Efficacy
Mid-luteal phase (Days 20-22)Induced menstruation100%
Days 30-32 of cycleInduced abortion80%

Menstruation Induction

This compound's ability to induce menstruation has been documented in several studies. It has been shown to effectively shorten the ovarian cycle length by causing a premature drop in plasma progesterone levels . This property makes it a potential candidate for managing menstrual disorders.

Clinical Findings:

  • Induction Timeframe: 2-4 days post-treatment initiation.
  • Mechanism: Inhibition of progesterone action leads to shedding of the endometrial lining.

Fertility Regulation

Research indicates that this compound may have applications in fertility regulation. Its luteolytic effects can be harnessed for contraceptive purposes, particularly in emergency contraception scenarios where immediate action is required to prevent implantation .

Potential Applications:

  • Emergency contraception
  • Monthly contraceptive regimens

Other Potential Therapeutic Uses

Beyond reproductive health, this compound has been explored for other medical conditions due to its hormonal activity:

Ectopic Pregnancy Management

Studies suggest that this compound may suppress ectopic stromal cell proliferation, indicating potential use in managing ectopic pregnancies .

Research Insights:

  • Methodology: In vitro studies showed significant suppression of ectopic cell proliferation.
  • Implications: Could provide a non-surgical option for treatment.

Endocrine Disorders

Due to its antiprogestogenic properties, this compound may also have implications in treating conditions related to hormonal imbalances, although more research is needed .

作用機序

リロプリストンは、プロゲステロンと糖質コルチコイド受容体に結合して、これらのホルモンの細胞レベルでの作用を阻害することにより、その効果を発揮します この拮抗作用は、妊娠の維持や月経周期の調節など、プロゲステロン依存性の過程の阻害につながります 関与する分子標的と経路には、プロゲステロン受容体と糖質コルチコイド受容体が含まれ、どちらも生殖と代謝の過程に重要な役割を果たしています .

類似の化合物との比較

リロプリストンは、次のような他のステロイド系抗プロゲステロンに似ています。

リロプリストンの独自性は、特定の構造修飾にあり、ミフェプリストンと比較して、抗糖質コルチコイド活性が低下するなど、独特の薬理学的特性を与えています .

類似化合物との比較

Lilopristone is similar to other steroidal antiprogestogens, such as:

This compound’s uniqueness lies in its specific structural modifications, which confer distinct pharmacological properties, particularly its reduced antiglucocorticoid activity compared to mifepristone .

生物活性

Lilopristone, also known as ZK 98.734, is a synthetic progesterone antagonist that has garnered attention for its biological activities, particularly in reproductive health. This compound operates primarily by inhibiting the action of progesterone, a hormone crucial for maintaining pregnancy. Its potential applications include inducing menstruation, preventing implantation, and terminating early pregnancies.

This compound functions by binding to progesterone receptors in target tissues, effectively blocking the physiological effects of progesterone. This antagonistic action leads to several biological consequences:

  • Induction of Menstruation : In studies involving bonnet monkeys, administration of this compound during the mid-luteal phase resulted in menstruation within 2-4 days due to a rapid decline in progesterone levels .
  • Inhibition of Implantation : When administered around the time of implantation, this compound demonstrated a 100% efficacy rate in preventing pregnancy .
  • Termination of Pregnancy : In pregnant animals, treatment with this compound led to abortion, with significant decreases in serum progesterone observed shortly after treatment initiation .

Table 1: Summary of Biological Activities of this compound

Activity Effect Study Reference
Induction of MenstruationMenstruation induced within 2-4 days
Inhibition of Implantation100% pregnancy prevention when administered timely
Termination of PregnancyInduced abortion in 8 out of 10 treated animals

Case Studies

Several studies have explored the effects of this compound in different animal models. Notably, research conducted on common marmosets showed that:

  • Administration on day 8 post-mating resulted in a significant drop in plasma progesterone and subsequent decidual collapse.
  • Treatment on day 40 led to vaginal bleeding and fetal expulsion within a mean interval of 39 hours .

Clinical Implications

This compound's biological activities suggest potential clinical applications beyond reproductive health. Its role as an antiprogestogen places it among other significant compounds like mifepristone, which is widely used for medical abortions. However, this compound's unique profile may offer advantages in specific therapeutic contexts:

  • Emergency Contraception : Its efficacy as an anti-implantation agent positions this compound as a candidate for emergency contraceptive applications.
  • Hormonal Regulation : The compound's ability to modulate hormonal levels could be explored for treating conditions linked to hormonal imbalances.

Comparative Analysis with Other Antiprogestogens

This compound is one among few antiprogestogens that have been evaluated clinically. Comparatively, mifepristone has been more extensively studied and utilized in various countries for abortion and other gynecological applications.

Compound Primary Use Clinical Status
This compoundInducing menstruation/abortionLimited clinical use
MifepristoneMedical abortionWidely used globally

特性

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGILQXUPXEW-FUSOFXSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034575
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97747-88-1
Record name Lilopristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97747-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilopristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILOPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lilopristone
Reactant of Route 2
Lilopristone
Reactant of Route 3
Lilopristone
Reactant of Route 4
Lilopristone
Reactant of Route 5
Lilopristone
Reactant of Route 6
Lilopristone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。